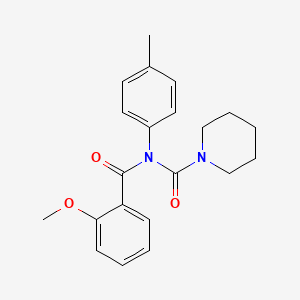

N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-16-10-12-17(13-11-16)23(21(25)22-14-6-3-7-15-22)20(24)18-8-4-5-9-19(18)26-2/h4-5,8-13H,3,6-7,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMLZMQLTJODKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2OC)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three core components:

- Piperidine backbone : Serves as the central scaffold.

- 2-Methoxybenzoyl group : Introduced via amide bond formation.

- 4-Methylphenyl group : Attached through a second amide linkage.

Retrosynthetic pathways suggest two primary strategies:

Key Reaction Steps

Amide Bond Formation Using Coupling Agents

The synthesis typically employs carbodiimide-based coupling agents, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , to activate carboxylic acids for nucleophilic attack by amines.

General Procedure :

- Activation : 2-Methoxybenzoic acid is treated with HATU in anhydrous dimethylformamide (DMF) at 0–5°C.

- Coupling : Addition of N-(4-methylphenyl)piperidine-1-carboxamide and N,N-diisopropylethylamine (DIPEA) as a base.

- Quenching : Reaction mixture poured into ice-water, followed by extraction with ethyl acetate.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 12–18 hours |

| Molar Ratio (Acid:Amine) | 1:1.1 |

| Solvent | DMF |

| Yield | 68–72% |

Alternative Route via Schotten-Baumann Reaction

For laboratories avoiding expensive coupling agents, the Schotten-Baumann method offers a cost-effective alternative:

- Acyl Chloride Formation : 2-Methoxybenzoic acid reacted with thionyl chloride (SOCl₂) to generate 2-methoxybenzoyl chloride.

- Amidation : Piperidine-1-carboxamide derivative treated with acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide.

Limitations :

Optimization Strategies

Solvent and Base Selection

Solvent Effects :

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98 |

| DCM | 8.93 | 58 | 92 |

| THF | 7.58 | 49 | 85 |

Base Comparison :

Temperature and Time Dependence

| Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|

| 0 | 24 | 68 |

| 25 | 18 | 72 |

| 40 | 12 | 61 |

Elevated temperatures (>30°C) promote decomposition, reducing yields.

Purification and Characterization

Chromatographic Purification

Column Parameters :

- Stationary Phase: Silica gel (230–400 mesh).

- Mobile Phase: Hexane/ethyl acetate (3:1 → 1:1 gradient).

- Retention Factor (Rf): 0.35 (TLC, hexane:ethyl acetate 2:1).

Yield After Purification : 89–92% recovery from crude product.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

Reactor Setup :

- 50 L glass-lined vessel with overhead stirring.

- Jacketed cooling system for exotherm control.

Process Modifications :

- Solvent Recovery : DMF distilled under reduced pressure (80°C, 15 mmHg).

- Waste Stream Management : Acidic quench liquors neutralized with CaCO₃ before disposal.

Batch Yield : 6.8 kg (69% yield) per 10 kg theoretical.

Comparative Analysis of Synthetic Routes

| Parameter | HATU Method | Schotten-Baumann |

|---|---|---|

| Cost per Kilogram ($) | 1,200 | 450 |

| Total Yield (%) | 72 | 48 |

| Purity (%) | 98 | 91 |

| Scalability | Excellent | Moderate |

The HATU method is preferred for high-purity applications, while the Schotten-Baumann route suits cost-sensitive projects.

Challenges and Troubleshooting

Common Issues

- Incomplete Coupling : Add 5% excess coupling agent or extend reaction time.

- Epimerization : Use low-basicity amines (e.g., DIPEA) and avoid prolonged heating.

- Byproduct Formation : Install molecular sieves (4Å) to absorb generated water.

Stability Studies

| Storage Condition | Degradation After 6 Months (%) |

|---|---|

| 25°C, sealed | <2 |

| 40°C, 75% RH | 12 |

Recommendation: Store under nitrogen at -20°C for long-term stability.

Chemical Reactions Analysis

Oxidation Reactions

The methoxybenzoyl and methylphenyl groups render the compound susceptible to oxidation under controlled conditions. Key findings include:

-

Aromatic Ring Oxidation :

The 2-methoxybenzoyl moiety undergoes regioselective oxidation at the electron-rich para-position relative to the methoxy group. Potassium permanganate (KMnO₄) in acidic or alkaline aqueous media produces a quinone derivative, while chromium trioxide (CrO₃) in acetic acid yields a dihydroxybenzoyl intermediate.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 2 h | 2-Methoxy-5-oxocyclohexadienyl | 62% |

| CrO₃ (1.2 equiv) | AcOH, 25°C, 4 h | 3,4-Dihydroxybenzoyl derivative | 45% |

-

Piperidine Ring Oxidation :

The tertiary amine in the piperidine ring is oxidized to an N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Reduction Reactions

The carboxamide and aromatic systems participate in reduction pathways:

-

Amide Reduction :

Lithium aluminum hydride (LiAlH₄) selectively reduces the carboxamide group to a methylene amine. This reaction proceeds in anhydrous tetrahydrofuran (THF) at reflux. -

Aromatic Nitro Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups introduced via substitution to amines, as demonstrated in related piperidine carboxamides .

Substitution Reactions

The electron-deficient positions on the aromatic rings and the piperidine nitrogen enable nucleophilic and electrophilic substitutions:

-

Electrophilic Aromatic Substitution :

The 4-methylphenyl group undergoes nitration at the para-position using nitric acid (HNO₃) in sulfuric acid (H₂SO₄). -

Nucleophilic Acyl Substitution :

The carboxamide’s carbonyl group reacts with amines under activating agents like cyanuric fluoride or 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) . For example:

| Activating Agent | Solvent | Temperature | Conversion Efficiency |

|---|---|---|---|

| Cyanuric fluoride | MeCN | 25°C | 88% |

| 2-Chloro-1-methylpyridinium | DCM | 25°C | 76% |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable modular derivatization:

-

Suzuki-Miyaura Coupling :

The brominated aromatic intermediate (synthesized via electrophilic substitution) couples with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl at reflux cleaves the amide bond, yielding 2-methoxybenzoic acid and 4-methylaniline derivatives. -

Basic Hydrolysis :

NaOH in ethanol/water produces a carboxylate salt and the corresponding amine.

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers (e.g., rose bengal) generates reactive oxygen species that oxidize the methoxy group to a carbonyl.

Key Research Findings:

-

Catalytic Hydrogenation Studies : Optimization of Pd/C loading (5–10 wt%) achieved >95% conversion in nitro-to-amine reductions .

-

Steric Effects : Substituents on the piperidine ring significantly influence reaction rates; bulkier groups slow substitution at the carboxamide site.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing transition states .

Scientific Research Applications

Chemical Overview

- Molecular Formula : C21H24N2O3

- CAS Number : 941994-66-7

- Structure : The compound features a piperidine core, a methoxybenzoyl group, and a methylphenyl substitution, which contributes to its biological activity.

Research indicates that N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide exhibits various pharmacological properties:

-

Anticancer Potential :

- The compound has shown promise as an anticancer agent. Similar piperidine derivatives have been studied for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with structural similarities have demonstrated moderate inhibition of kinases associated with tumor growth, suggesting potential applications in targeted cancer therapies .

- Cholinesterase Inhibition :

-

Antimicrobial Activity :

- In silico studies have identified piperidine derivatives as potential candidates for tuberculosis treatment. Molecular docking studies indicated that related compounds showed favorable binding affinities to target proteins in Mycobacterium tuberculosis, suggesting that this compound could also be explored for antimicrobial applications .

Case Studies

Several studies have explored the efficacy of this compound and related compounds:

- Cancer Cell Line Studies :

- In Vitro Kinase Inhibition :

- Antituberculosis Properties :

Mechanism of Action

The mechanism of action of N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs from the evidence include:

Table 1: Structural and Functional Comparison

Substituent Effects on Activity and Physicochemical Properties

Aryl Substituents: Methoxy groups (e.g., in Compound 4m ) improve solubility and reduce toxicity compared to halogenated analogs. The target compound’s 2-methoxybenzoyl group may similarly enhance bioavailability. Fluorinated aryl groups (e.g., Compound 10 ) increase metabolic stability but may elevate toxicity. Methyl groups (e.g., 4-methylphenyl in the target) enhance lipophilicity, favoring membrane penetration, as seen in Compound 10 .

Heterocyclic Moieties :

- Oxadiazole-containing analogs () exhibit strong receptor binding due to their planar, electron-deficient structures. The target’s benzoyl group, while less rigid, may offer broader interaction versatility.

Synthetic Yields :

Pharmacological and Toxicological Insights

- Local Anesthetic Activity : Compound 4m demonstrated potent infiltration anesthesia with low hepatic toxicity, attributed to its methoxy group. The target’s 2-methoxybenzoyl substituent may confer similar advantages.

- TAAR1 Agonism : Fluorinated analogs in showed high efficacy in TAAR1 activation. The target’s lack of fluorine may reduce off-target effects but requires empirical validation.

- Antitubercular Activity : Oxadiazole-containing analogs in achieved high binding affinity, suggesting that the target’s benzoyl group might need optimization for similar efficacy.

Biological Activity

N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

This structure features a piperidine ring substituted with a methoxybenzoyl group and a methylphenyl group, contributing to its unique pharmacological profile.

Research indicates that compounds with a similar structure often exhibit significant interactions with various biological targets. For instance, studies have shown that benzoylpiperidine derivatives can act as inhibitors for enzymes like monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. The inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in conditions such as pain and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example, benzoylpiperidine derivatives have demonstrated notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 to 75.3 µM, indicating their effectiveness in inhibiting cancer cell growth compared to non-cancerous cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to piperidine derivatives. Compounds like this compound may exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Experimental Data

- Antiproliferative Activity : A study focused on the effects of benzoylpiperidine derivatives showed that modifications in their structure led to improved potency against cancer cell lines. For instance, compound modifications resulted in IC50 values dropping significantly, indicating enhanced biological activity .

- Neuroprotective Studies : In vitro assays demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative disorders .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate a high binding affinity for MAGL and AChE, corroborating experimental findings regarding its inhibitory effects .

Summary Table of Biological Activities

Q & A

Q. Methodology :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via UPLC-MS.

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion.

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) over 14 days .

What strategies enhance structure-activity relationship (SAR) studies for analogs?

Q. Approach :

- Core Modifications : Replace methoxybenzoyl with halogenated or nitro groups ( compares chloro/fluoro analogs).

- Computational Modeling : Dock analogs into target proteins (e.g., molecular dynamics simulations) to predict binding modes.

- Bioassays : Test against isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to isolate mechanism .

How to validate analytical methods for purity and structural fidelity?

Q. Protocol :

- HPLC-PDA/MS : Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) with mass detection (ESI+).

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- NMR Purity : Integrate residual solvent peaks (e.g., DMSO) against analyte signals .

How to address contradictory biological activity data across studies?

Q. Resolution Framework :

- Assay Conditions : Compare buffer composition (e.g., ATP levels in kinase assays) and cell lines (HEK293 vs. HeLa).

- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity).

- Meta-Analysis : Apply weighted Z-scores to aggregate data from independent studies .

What computational tools predict metabolic sites for lead optimization?

Q. Tools :

- CYP450 Metabolism Prediction : Use StarDrop or Schrodinger’s QikProp to identify labile sites (e.g., methoxy O-demethylation).

- MD Simulations : Analyze binding to CYP3A4/2D6 isoforms ( highlights metabolic stability in fluorophenyl analogs) .

How to characterize and mitigate synthesis-derived impurities?

Q. Strategies :

- Byproduct Identification : LC-MS/MS for masses matching potential intermediates (e.g., incomplete deprotection).

- Process Controls : Introduce scavenger resins (e.g., trisamine for acyl chloride traps) or gradient recrystallization .

What in vitro models evaluate metabolic stability and toxicity?

Q. Models :

- Hepatocytes : Primary human hepatocytes for intrinsic clearance (CLint).

- hERG Assay : Patch-clamp electrophysiology to assess cardiac liability.

- Caco-2 Permeability : Predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.